Cas no 2229032-30-6 (2-(1-aminocyclobutyl)-6-ethoxyphenol)

2-(1-Aminocyclobutyl)-6-ethoxyphenol is a cyclobutyl-substituted phenolic compound featuring both an amino and ethoxy functional group. Its unique structure, combining a strained cyclobutane ring with aromatic and polar substituents, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the aminocyclobutyl moiety enhances its potential as a building block for bioactive molecules, particularly in drug discovery targeting rigid, conformationally constrained scaffolds. The ethoxy group contributes to solubility and reactivity, facilitating further derivatization. This compound is of interest in medicinal chemistry for its potential role in developing novel therapeutics, particularly in central nervous system (CNS) or enzyme-modulating applications.
2-(1-aminocyclobutyl)-6-ethoxyphenol structure
2229032-30-6 structure
商品名:2-(1-aminocyclobutyl)-6-ethoxyphenol
CAS番号:2229032-30-6
MF:C12H17NO2
メガワット:207.268883466721
CID:5976269
PubChem ID:165651648

2-(1-aminocyclobutyl)-6-ethoxyphenol 化学的及び物理的性質

名前と識別子

    • 2-(1-aminocyclobutyl)-6-ethoxyphenol
    • 2229032-30-6
    • EN300-1821880
    • インチ: 1S/C12H17NO2/c1-2-15-10-6-3-5-9(11(10)14)12(13)7-4-8-12/h3,5-6,14H,2,4,7-8,13H2,1H3
    • InChIKey: BIIPIRNBMRIOAD-UHFFFAOYSA-N
    • ほほえんだ: OC1C(=CC=CC=1C1(CCC1)N)OCC

計算された属性

  • せいみつぶんしりょう: 207.125928785g/mol
  • どういたいしつりょう: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-(1-aminocyclobutyl)-6-ethoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821880-0.5g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
0.5g
$974.0 2023-09-19
Enamine
EN300-1821880-2.5g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
2.5g
$1988.0 2023-09-19
Enamine
EN300-1821880-0.25g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
0.25g
$933.0 2023-09-19
Enamine
EN300-1821880-0.05g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
0.05g
$851.0 2023-09-19
Enamine
EN300-1821880-5.0g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
5g
$2940.0 2023-06-02
Enamine
EN300-1821880-1.0g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
1g
$1014.0 2023-06-02
Enamine
EN300-1821880-0.1g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
0.1g
$892.0 2023-09-19
Enamine
EN300-1821880-10.0g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
10g
$4360.0 2023-06-02
Enamine
EN300-1821880-1g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
1g
$1014.0 2023-09-19
Enamine
EN300-1821880-5g
2-(1-aminocyclobutyl)-6-ethoxyphenol
2229032-30-6
5g
$2940.0 2023-09-19

2-(1-aminocyclobutyl)-6-ethoxyphenol 関連文献

2-(1-aminocyclobutyl)-6-ethoxyphenolに関する追加情報

2-(1-Aminocyclobutyl)-6-Ethoxyphenol: A Comprehensive Overview

The compound 2-(1-aminocyclobutyl)-6-ethoxyphenol, identified by the CAS number 2229032-30-6, is a structurally complex organic molecule that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of phenolic compounds, which are widely studied for their roles in various biological and chemical processes. The molecule's structure, featuring a cyclobutane ring attached to an amino group and an ethoxy substituent on the phenol ring, contributes to its distinctive reactivity and functionality.

Recent studies have highlighted the importance of 2-(1-aminocyclobutyl)-6-ethoxyphenol in the field of medicinal chemistry. Researchers have explored its potential as a precursor for the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents. The presence of the amino group and ethoxy substituent on the phenol ring makes this compound highly versatile, enabling it to participate in a wide range of chemical reactions, including nucleophilic aromatic substitution and coupling reactions.

One of the most notable advancements involving this compound is its role in the synthesis of heterocyclic compounds. The cyclobutane ring, being a strained structure, is known to undergo various ring-opening reactions under specific conditions. This property has been exploited in the development of novel drug candidates with improved pharmacokinetic profiles. For instance, recent research has demonstrated that derivatives of 2-(1-aminocyclobutyl)-6-ethoxyphenol exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for therapeutic applications.

In addition to its medicinal applications, 2-(1-aminocyclobutyl)-6-ethoxyphenol has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems for organic synthesis. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

The synthesis of 2-(1-aminocyclobutyl)-6-ethoxyphenol involves a multi-step process that typically begins with the preparation of the cyclobutane derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes for its production. These methods often involve transition metal catalysts and green solvents, aligning with current trends toward sustainable chemistry.

From an environmental perspective, understanding the fate and behavior of 2-(1-aminocyclobutyl)-6-ethoxyphenol in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, suggesting that it poses minimal risk to aquatic environments when properly managed.

In conclusion, 2-(1-aminocyclobutyl)-6-ethoxyphenol (CAS No: 2229032-30-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in medicinal chemistry, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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